2-Methyl-4-ethyl-5-propyloxazole
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Overview
Description
2-Methyl-4-ethyl-5-propyloxazole is an organic compound with the molecular formula C₉H₁₅NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-ethyl-5-propyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4-ethyl-5-propylamine with an appropriate acid chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Anhydrous solvents such as dichloromethane or toluene
Catalyst: Lewis acids like aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-ethyl-5-propyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
2-Methyl-4-ethyl-5-propyloxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-ethyl-5-propyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-ethyl-5-propyloxazole
- 2-Ethyl-4-methyl-5-propyloxazole
- 2-Methyl-4-ethyl-5-butylthiazole
Comparison
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted applications.
Properties
CAS No. |
88300-06-5 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-propyl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-6-9-8(5-2)10-7(3)11-9/h4-6H2,1-3H3 |
InChI Key |
OJFZPFCEFJXLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(O1)C)CC |
Origin of Product |
United States |
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